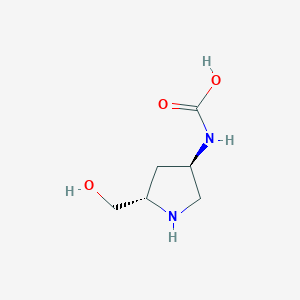
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid: is a chiral compound featuring a pyrrolidine ring substituted with a hydroxymethyl group and a carbamic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino alcohols or amino acids.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde or other suitable reagents.
Carbamic Acid Formation: The carbamic acid moiety is typically introduced through the reaction of the hydroxymethyl-substituted pyrrolidine with isocyanates or carbamoyl chlorides under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehyde or carboxylic acid derivatives.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions.
Major Products:
Oxidation: Formation of aldehyde or carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Chiral Catalyst: Employed as a chiral catalyst in asymmetric synthesis.
Biology:
Enzyme Inhibitor: Investigated for its potential as an enzyme inhibitor in biochemical studies.
Ligand: Used as a ligand in the study of receptor-ligand interactions.
Medicine:
Drug Development: Explored for its potential in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry:
Polymer Synthesis: Utilized in the synthesis of specialized polymers with unique properties.
Mechanism of Action
The mechanism of action of ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-carboxylic acid and pyrrolidine-3-carboxylic acid share structural similarities.
Hydroxymethyl Substituted Compounds: Compounds like hydroxymethylpyrrolidine and hydroxymethylpiperidine are structurally related.
Uniqueness: ((3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamic acid is unique due to its specific chiral configuration and the presence of both hydroxymethyl and carbamic acid functional groups. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
1264243-44-8 |
|---|---|
Molecular Formula |
C6H12N2O3 |
Molecular Weight |
160.173 |
IUPAC Name |
[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamic acid |
InChI |
InChI=1S/C6H12N2O3/c9-3-5-1-4(2-7-5)8-6(10)11/h4-5,7-9H,1-3H2,(H,10,11)/t4-,5+/m1/s1 |
InChI Key |
HALMHLQVTZLDDJ-UHNVWZDZSA-N |
SMILES |
C1C(CNC1CO)NC(=O)O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


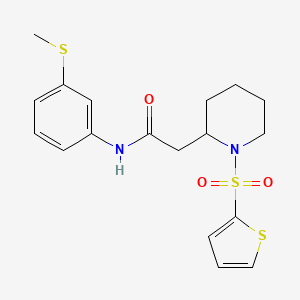
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B2937518.png)
![1-(3,4-dimethylphenyl)-5-(4-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2937520.png)
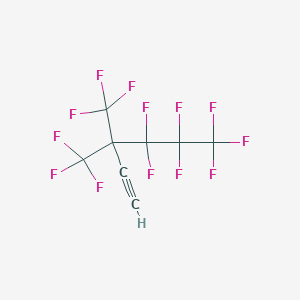
![N-[(4-tert-butylphenyl)(cyano)methyl]-5-(dimethylamino)pentanamide](/img/structure/B2937523.png)


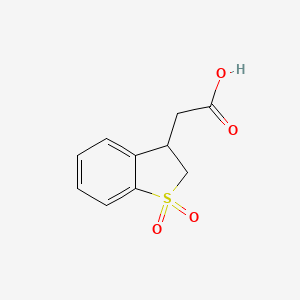
![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide](/img/structure/B2937531.png)
![5-Oxa-8-azaspiro[3.5]nonan-9-ylmethanol;hydrochloride](/img/structure/B2937533.png)


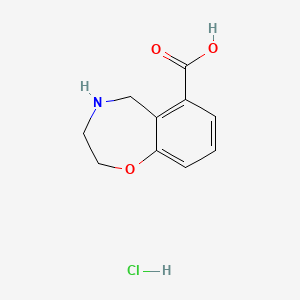
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2937538.png)
